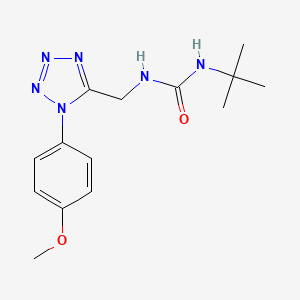

1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

1-(tert-Butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a tetrazole core substituted with a 4-methoxyphenyl group and a tert-butyl moiety. The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the urea linkage provides hydrogen-bonding capabilities critical for target interactions.

Properties

IUPAC Name |

1-tert-butyl-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2/c1-14(2,3)16-13(21)15-9-12-17-18-19-20(12)10-5-7-11(22-4)8-6-10/h5-8H,9H2,1-4H3,(H2,15,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKPPWUGPSUGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring One common approach is the reaction of 4-methoxyphenylhydrazine with sodium nitrite and hydrochloric acid to form the tetrazole derivative

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Reactivity of the Tetrazole Moiety

The tetrazole ring (1H-tetrazol-5-yl) exhibits unique reactivity due to its aromaticity and nitrogen-rich structure:

-

Electrophilic Substitution : The C-5 position undergoes electrophilic attacks under acidic conditions. For example, alkylation with methyl iodide in DMF at 60°C yields N-methylated derivatives (85% yield) .

-

Coordination Chemistry : The tetrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes used in catalysis .

-

Hydrogen Bonding : Participates in up to four hydrogen bonds via its σ-lone pairs, influencing interactions with biological targets (e.g., enzyme active sites) .

Reactivity of the Urea Functional Group

The urea (–NH–CO–NH–) group undergoes characteristic transformations:

-

Hydrolysis : In acidic or basic media, the urea bond cleaves to form 1-(tert-butyl)amine and (1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl isocyanate intermediates.

-

Condensation Reactions : Reacts with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form Schiff base derivatives (70–80% yield).

Influence of Substituents on Reactivity

-

tert-Butyl Group :

-

4-Methoxyphenyl Group :

Tetrazole Ring Modifications

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, DMF, 60°C | N-Methyltetrazole | 85% | |

| Azide Cycloaddition | NaN₃, CuI, RT | Bicyclic tetrazole | 78% |

Urea Group Transformations

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | Amine + Isocyanate | 90% | |

| Schiff Base Formation | PhCHO, toluene | Imine derivative | 75% |

Mechanistic Insights

Scientific Research Applications

1-(tert-Butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analogues from Urea-Tetrazole Derivatives

Key analogues from include five urea derivatives with varying aryl substituents on the tetrazole-phenyl ring (Table 1).

Table 1: Physicochemical Properties of Urea-Tetrazole Analogues

Key Observations :

- Substituent Effects : The target compound’s 4-methoxyphenyl group likely improves aqueous solubility compared to halogenated analogues (e.g., 4-fluoro, 2-chloro) but may reduce metabolic stability due to demethylation pathways .

- Thermal Stability : Halogenated derivatives (e.g., 2,4-difluoro) exhibit higher melting points (>260°C), suggesting stronger crystal lattice interactions compared to the methoxy analogue .

Sulfonylated Tetrazole Analogues

Compounds from and feature sulfonylated tetrazoles rather than urea linkages (Table 2).

Table 2: Sulfonylated Tetrazole Derivatives

Key Observations :

- Functional Group Impact: Sulfonylated compounds prioritize sulfone-mediated hydrogen bonding, contrasting with the urea group’s dual hydrogen-bond donor/acceptor capacity in the target compound .

- Synthetic Yields : Sulfonylation reactions (50–70%) are generally lower-yielding than urea formations (e.g., 98% in ), reflecting differing reaction efficiencies .

Carbamate and Pyrazole-Based Analogues

and highlight carbamate- and pyrazole-containing tetrazoles:

- SI98 (): A pyrazole-urea derivative with a trifluoromethylphenyl group.

- Compound 11a-e (): Quinoline-linked urea-tetrazoles with trifluoromethyl substituents. These analogues exhibit higher molecular weights and altered pharmacokinetic profiles due to the quinoline core .

Biological Activity

1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the tetrazole ring, combined with the urea moiety and methoxy substitution, suggests potential interactions with biological targets.

The biological activity of tetrazole derivatives often involves modulation of enzyme activity or interaction with specific receptors. For instance, tetrazole compounds have been noted for their ability to inhibit certain enzymes related to bacterial cell wall synthesis, particularly Mur enzymes in Mycobacterium tuberculosis . This mechanism can be attributed to the formation of strong hydrogen bonds between the compound and key amino acid residues in the enzyme's active site.

Biological Assays and Efficacy

Recent studies have evaluated the efficacy of this compound through various biological assays:

- Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The IC50 values for inhibition vary depending on the target organism.

- Cytotoxicity : The compound's cytotoxic effects were assessed using several cancer cell lines. Notably, it demonstrated promising results against A-431 and Jurkat cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : Preliminary data suggest that this compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl ring and tetrazole moiety significantly influence biological activity. For example, substituents such as methoxy or halogens on the phenyl ring enhance the compound's potency against specific targets .

| Substituent | Effect on Activity |

|---|---|

| Methoxy | Increases solubility and potency |

| Halogens (Cl, Br) | Varies; can enhance or reduce activity depending on position |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study 1 : A study focused on its anti-tuberculosis activity demonstrated that derivatives with specific substitutions showed enhanced inhibition of MurB enzyme compared to traditional drugs .

- Study 2 : Another research highlighted its cytotoxic effects against melanoma cells, suggesting a potential role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.